molecular formula C13H16N4O B4696653 N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea

N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea

Cat. No. B4696653
M. Wt: 244.29 g/mol
InChI Key: PCCBKGSYTVPJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea, also known as DMPU, is a widely used reagent in organic synthesis. It is a colorless, odorless, and stable solid that is highly soluble in polar solvents such as water, methanol, and acetonitrile. DMPU is a powerful activator of carboxylic acids and a catalyst for the formation of amides, esters, and peptides.

Mechanism of Action

N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea activates carboxylic acids by forming a complex with the acid. This complex then reacts with the nucleophile, resulting in the formation of the desired product. N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea is also known to catalyze the formation of amides and esters by activating the carbonyl group of the acid and increasing the nucleophilicity of the alcohol or amine.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea. However, studies have shown that it is non-toxic and has low environmental impact. It is also not known to be mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea is a highly effective activator of carboxylic acids and a catalyst for the formation of amides, esters, and peptides. It is also stable, non-toxic, and has low environmental impact. However, it is relatively expensive and can be difficult to handle due to its high reactivity. It also has limited solubility in non-polar solvents.

Future Directions

There are several future directions for the use of N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea could also be used in the development of new polymers and materials. Further research is needed to explore the potential of N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea in these areas.
In conclusion, N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea is a powerful activator of carboxylic acids and a catalyst for the formation of amides, esters, and peptides. It has been widely used in organic synthesis and has potential applications in the development of new pharmaceuticals, agrochemicals, and materials. While it has advantages such as stability and low toxicity, it also has limitations such as high cost and limited solubility. Further research is needed to explore the full potential of N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea in scientific research.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has been widely used in organic synthesis as a powerful activator of carboxylic acids. It has been used in the synthesis of a variety of compounds, including peptides, esters, and amides. N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has also been used in the synthesis of pharmaceuticals, agrochemicals, and polymers.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(1-methylpyrazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9-5-4-6-11(10(9)2)14-13(18)15-12-7-8-17(3)16-12/h4-8H,1-3H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCBKGSYTVPJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=NN(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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